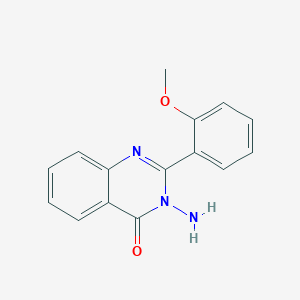

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

Description

Significance of the Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone scaffold is widely recognized as a "privileged structure" in drug discovery. This designation is attributed to its capacity to serve as a versatile template for the design of ligands that can bind to a diverse range of biological targets with high affinity. The stability of the quinazolinone core allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. mdpi.com This adaptability has been instrumental in the discovery of several clinically successful drugs.

The broad spectrum of biological activities associated with quinazolinone derivatives underscores their therapeutic potential. nih.gov For instance, they have been developed as potent inhibitors of enzymes such as tyrosine kinases, which are crucial in cancer cell signaling pathways. nih.gov Furthermore, their interaction with G-protein coupled receptors and ion channels has led to the development of agents with applications in cardiovascular and central nervous system disorders. The inherent drug-like properties of the quinazolinone nucleus make it an attractive starting point for the development of novel therapeutic agents.

Overview of Research Trajectories for 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one and Analogues

The compound this compound and its analogues have been a subject of significant research interest due to their promising pharmacological profiles. Investigations into this specific class of quinazolinones have explored their synthesis and a range of biological activities, with a particular focus on their potential as anticonvulsant, anti-inflammatory, and antimicrobial agents.

Research in this area has often involved the synthesis of a series of analogues through the modification of substituents on the quinazolinone core to establish structure-activity relationships (SAR). These studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

Synthesis: The synthesis of 3-amino-2-(substituted-phenyl)quinazolin-4(3H)-one derivatives typically involves the reaction of the corresponding 2-(substituted-phenyl)-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303). nih.gov Microwave-assisted synthesis has been explored as a more efficient and environmentally friendly alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.

Biological Activities:

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of 2,3-disubstituted quinazolin-4(3H)-one derivatives. mdpi.com The structural resemblance to methaqualone, a known sedative-hypnotic with anticonvulsant properties, has spurred interest in this area. nih.gov Research suggests that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for anticonvulsant potency. mdpi.com Some analogues have shown protection against chemically induced seizures in preclinical models. researchgate.net

Anti-inflammatory Activity: Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties. nih.govfabad.org.trnih.gov The mechanism of action is often linked to the inhibition of inflammatory mediators. Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring at the 2-position and on the quinazolinone nucleus can significantly influence anti-inflammatory efficacy. mdpi.com

Antimicrobial Activity: The quinazolinone scaffold is a well-established pharmacophore for the development of antimicrobial agents. tandfonline.comnih.goviiste.org Derivatives of this compound have been evaluated for their activity against a range of bacterial and fungal pathogens. iiste.orgekb.eg The presence of different substituents has been shown to modulate the antimicrobial spectrum and potency of these compounds. nih.gov

The following tables summarize some of the key research findings for analogues of this compound.

Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogues

| Compound | Substitution Pattern | Anticonvulsant Activity | Reference |

|---|---|---|---|

| Analogue A | 2-methyl-3-o-tolyl | Protection against MES and scMet seizures | nih.gov |

| Analogue B | 2-(phenoxymethyl)-3-amino derivatives | Moderate to significant activity | nih.gov |

Table 2: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | Substitution Pattern | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| Analogue D | 2,3,6-trisubstituted derivatives | Variable activity range (10.28–53.33%) | mdpi.com |

| Analogue E | 3-(2-methylphenyl)-2-substituted amino | Potent anti-inflammatory activity | nih.govsemanticscholar.org |

Table 3: Antimicrobial Activity of Selected 2,3-disubstituted Quinazolin-4(3H)-ones

| Compound | Substitution Pattern | Antimicrobial Activity | Reference |

|---|---|---|---|

| Analogue G | Various 2,3-disubstitutions | Significant activity against selected bacteria and fungi | tandfonline.com |

| Analogue H | Various 2,3-disubstitutions | Mild to high antibacterial effects, especially against Gram-negative bacteria | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(2-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-13-9-5-3-7-11(13)14-17-12-8-4-2-6-10(12)15(19)18(14)16/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTXDSRFQPWKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Modifications and Derivatization Strategies of the 3 Amino 2 2 Methoxyphenyl Quinazolin 4 3h One Core

Functionalization at the 3-Amino Position

The primary amine at the N-3 position of the quinazolinone ring is a key site for synthetic elaboration due to its nucleophilic character. This allows for the introduction of diverse functional groups and molecular scaffolds, significantly altering the compound's steric and electronic properties.

A common and straightforward modification of the 3-amino group involves its condensation with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) or hydrazones. researchgate.net This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition mechanism. nih.gov The resulting C=N double bond extends the conjugation of the system and provides a lipophilic character, which can be crucial for biological activity.

The synthesis generally involves refluxing the 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one with a molar equivalent of a selected aromatic or heteroaromatic aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid. researchgate.netresearchgate.net A wide range of substituted aldehydes can be used, leading to a diverse library of Schiff base derivatives. Acylhydrazones, another class of derivatives, have also been synthesized via the condensation of 3-amino quinazolinones with aromatic aldehydes. nih.gov

Table 1: Examples of Schiff Base Derivatives from 3-Amino-Quinazolin-4(3H)-ones This table is illustrative of the types of derivatives synthesized from a generic 3-amino-2-aryl-quinazolin-4(3H)-one core, applicable to the 2-(2-methoxyphenyl) variant.

| Reactant Aldehyde | Resulting Schiff Base Substituent | General Synthetic Method |

|---|---|---|

| Benzaldehyde | 3-(Benzylideneamino)- | Condensation in refluxing ethanol with catalytic acetic acid |

| 4-Chlorobenzaldehyde | 3-((4-Chlorobenzylidene)amino)- | Condensation in refluxing ethanol with catalytic acetic acid |

| 4-Hydroxybenzaldehyde | 3-((4-Hydroxybenzylidene)amino)- | Condensation in refluxing ethanol with catalytic acetic acid |

| 4-Methoxybenzaldehyde | 3-((4-Methoxybenzylidene)amino)- | Condensation in refluxing ethanol with catalytic acetic acid |

| Thiophene-2-carboxaldehyde | 3-((Thiophen-2-ylmethylene)amino)- | Condensation in refluxing ethanol with catalytic acetic acid |

The 3-amino group also serves as a synthetic handle to introduce or form various heterocyclic rings. This strategy aims to create hybrid molecules that combine the pharmacophoric features of the quinazolinone core with those of other known bioactive heterocycles.

One approach involves the reaction of the 3-aminoquinazolinone with reagents that lead to the formation of a new fused ring system. For instance, reactions can be designed to yield triazinoquinazolinones or triazepinoquinazolinones. nih.gov Another strategy involves using the amino group as a nucleophile to attack an electrophilic center on another heterocyclic compound, thereby linking the two moieties. For example, 3-amino-2-substituted quinazolin-4(3H)-ones can be reacted with chloroacetyl chloride to form an intermediate which can then be cyclized with reagents like potassium thiocyanate (B1210189) to form new heterocyclic systems. researchgate.net Similarly, bi-heterocycles containing both 3-aminoquinazolinone and 1,2,4-triazole (B32235) moieties have been synthesized, linking the two systems through an alkyl chain attached to the 2-position of the quinazolinone. researchgate.net

Table 2: Examples of Heterocyclic Moieties Introduced at the 3-Amino Position This table illustrates general strategies for attaching heterocyclic systems to the 3-amino position of the quinazolinone core.

| Heterocyclic Moiety | General Synthetic Strategy | Reference Moiety |

|---|---|---|

| 1,3,4-Oxadiazole | Reaction of 3-aminoquinazolinone with chloro ethyl acetate, followed by hydrazinolysis and cyclization with a carboxylic acid. | 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methylamino)- |

| researchgate.netmdpi.comresearchgate.netTriazinoquinazoline (fused) | Condensation of a 3-aminoquinazolinone derivative with an appropriate aldehyde, leading to intramolecular cyclization. nih.gov | Fused tricyclic system |

| researchgate.netmdpi.comresearchgate.netTriazolo[5,1-b]quinazolinone (fused) | Cyclocondensation of a 3-amino-2-substituted-quinazolin-4-one. nih.gov | Fused tricyclic system |

| 1,3-Thiazolidin-4-one | Formation of a Schiff base, followed by cyclization with a mercapto-acid like mercaptosuccinic acid. nih.gov | 3-(2-(Substituted)-4-oxothiazolidin-3-yl)- |

Substituent Effects on the 2-Phenyl Moiety

Modifications to the 2-phenyl ring of the quinazolinone core are critical for fine-tuning the molecule's electronic and steric profile. The nature and position of substituents on this ring can profoundly influence biological activity and chemical reactivity. nih.gov

The position of the methoxy (B1213986) group on the 2-phenyl ring—ortho, meta, or para—can have a significant impact. The ortho-position, as in the parent compound, introduces specific steric constraints that can influence reaction pathways. For instance, in N- versus O-alkylation reactions of the quinazolinone core, an ortho-substituent on the C-2 phenyl ring tends to favor N-alkylation, whereas meta or para substituents predominantly lead to O-alkylation, suggesting that steric hindrance plays a key role. researchgate.net

From a biological perspective, the positioning of the methoxy group can alter the molecule's ability to fit into a receptor's binding pocket. Studies on related quinazolinone derivatives have shown that changing the substituent position on the 2-phenyl ring significantly influences their activity. For example, in a series of anticoccidial agents, the 2-(2-methoxyphenyl) substitution was found to be a key feature for high activity. nih.gov

Beyond methoxy isomers, a wide variety of other substituents can be introduced onto the 2-phenyl ring to modulate the compound's properties. These include electron-donating groups (e.g., methyl, hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro). nih.gov

The primary synthetic route to these derivatives involves the condensation of an appropriately substituted anthranilamide with a substituted aromatic aldehyde. For instance, to synthesize a derivative with a 4-chlorophenyl group at the 2-position, 2-aminobenzamide (B116534) would be reacted with 4-chlorobenzaldehyde. nih.gov This condensation is often facilitated by a catalyst, such as p-toluenesulfonamide, and carried out at high temperatures. nih.gov This modular approach allows for the systematic exploration of the structure-activity relationship by varying the substituents on the phenyl ring.

Table 3: Examples of Substitutions on the 2-Phenyl Moiety and Synthetic Routes

| Substituent at 2-Phenyl Ring | Synthetic Precursors | General Reaction Type |

|---|---|---|

| 4-Chlorophenyl | 2-Aminobenzamide + 4-Chlorobenzaldehyde | Condensation |

| 4-Hydroxyphenyl | 2-Aminobenzamide + 4-Hydroxybenzaldehyde | Condensation |

| 4-Nitrophenyl | 2-Aminobenzamide + 4-Nitrobenzaldehyde | Condensation |

| 4-Morpholinophenyl | 2-Aminobenzamide + 4-Morpholinobenzaldehyde | Condensation |

| Naphthyl | 2-Aminobenzamide + Naphthaldehyde | Condensation |

Modifications and Elaboration of the Quinazolin-4(3H)-one Ring System

Direct functionalization of the core quinazolin-4(3H)-one bicyclic system offers another avenue for creating structural diversity. These modifications typically involve substitution on the benzene (B151609) portion of the ring or the creation of more complex, fused polycyclic systems.

Recent advances in synthetic chemistry have enabled the direct C-H functionalization of the quinazolinone scaffold using transition metal catalysis. This allows for the introduction of various groups, including aryl, alkyl, and amino moieties, at specific positions on the aromatic ring, which was previously difficult to achieve. rsc.org Structure-activity relationship studies have revealed that the presence of halogen atoms, particularly at positions 6 and 8 of the quinazolinone ring, can enhance antimicrobial activities. nih.gov

Furthermore, the quinazolinone core can be used as a building block for the synthesis of larger, fused heterocyclic systems. For example, pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been synthesized and identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Other synthetic efforts have led to the creation of novel fused systems like azirino[1,2-c]quinazolinones. bohrium.com These strategies significantly expand the chemical space around the quinazolinone core, leading to the discovery of compounds with novel biological profiles.

Table 4: Examples of Quinazolin-4(3H)-one Ring System Modifications

| Modification Type | Description | Example of Resulting Structure |

|---|---|---|

| Substitution on Benzene Ring | Introduction of substituents (e.g., halogens, nitro, methyl) at positions 5, 6, 7, or 8. | 6-Bromo-3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one |

| C-H Arylation | Direct coupling of an aryl group to a C-H bond on the quinazolinone ring via transition metal catalysis. | 8-Phenyl-2,3-disubstituted-quinazolin-4(3H)-one |

| Ring Fusion (Pyrazolo) | Construction of a pyrazole (B372694) ring fused to the quinazolinone core. | Pyrazolo[1,5-a]quinazolin-5(4H)-one |

| Ring Fusion (Azirino) | Formation of a three-membered aziridine (B145994) ring fused to the quinazolinone system. | Azirino[1,2-c]quinazolin-3(4H)-one |

| Ring Fusion (Triazino) | Building a 1,2,4-triazine (B1199460) ring onto the quinazolinone scaffold. | researchgate.netmdpi.comresearchgate.netTriazino[2,3-c]quinazoline |

Introduction of Halogen Substituents on the Quinazolinone Core

The introduction of halogen atoms onto the quinazolinone framework is a significant strategy for modifying the electronic and lipophilic properties of the parent compound. While direct halogenation of this compound is not extensively documented, the synthesis of halogenated analogs is typically achieved by utilizing appropriately substituted anthranilic acids as starting materials. This approach allows for the regioselective placement of halogen atoms, most commonly at the 6- and 8-positions of the quinazolinone ring system.

Research on the synthesis of analogous 3-amino-2-methyl-quinazolin-4(3H)-ones demonstrates the feasibility of incorporating various halogens. For instance, the reaction of substituted anthranilic acids with acetic anhydride (B1165640) yields the corresponding benzoxazinone (B8607429) intermediates. Subsequent treatment of these intermediates with hydrazine (B178648) hydrate (B1144303) leads to the formation of the desired 3-amino-quinazolin-4(3H)-one derivatives with halogen substituents at specific positions on the benzene ring portion of the scaffold. mdpi.com This synthetic route has been successfully employed to produce a range of halogenated compounds, including those with fluoro, chloro, bromo, and iodo groups. mdpi.com

The following table summarizes the synthesis of various halogenated 3-amino-2-methyl-quinazolin-4(3H)-ones, which serve as illustrative examples of this derivatization strategy.

| Compound ID | R1 | R2 | R3 | R4 | Molecular Formula |

| 1 | H | F | H | H | C9H8FN3O |

| 2 | H | Cl | H | H | C9H8ClN3O |

| 3 | H | Br | H | H | C9H8BrN3O |

| 4 | H | I | H | H | C9H8IN3O |

| 5 | H | Br | H | Br | C9H7Br2N3O |

This table presents data on 3-amino-2-methyl-quinazolin-4(3H)-one analogs to illustrate the introduction of halogen substituents.

Alkylation and Acylation Reactions on the Quinazolinone Nucleus

Acylation Reactions

The 3-amino group of the quinazolinone nucleus is a primary site for acylation, leading to the formation of the corresponding N-acylated derivatives. This transformation is typically achieved by reacting the parent compound with acylating agents such as acid anhydrides or acid chlorides. For example, the acylation of 3-amino-2-methyl-quinazolin-4(3H)-ones has been accomplished by heating with acetic anhydride in a suitable solvent, resulting in the formation of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com This straightforward method allows for the introduction of an acetyl group to the exocyclic amino function.

Furthermore, the reactivity of the 3-amino group has been demonstrated in the acylation of 3-amino-2-ethoxyquinazolin-4(3H)-one with chloroacetyl chloride. researchgate.net This reaction highlights the nucleophilic character of the amino group and its susceptibility to electrophilic attack by acyl halides. A similar strategy could be envisioned for the acylation of this compound to generate a variety of amide derivatives.

The table below provides examples of N-acylated derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one.

| Parent Compound | Acylating Agent | Resulting Derivative | Molecular Formula |

| 3-amino-2-methyl-quinazolin-4(3H)-one | Acetic Anhydride | N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | C11H11N3O2 |

| 3-amino-6-bromo-2-methyl-quinazolin-4(3H)-one | Acetic Anhydride | N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | C11H10BrN3O2 |

This table showcases N-acylation products of 3-amino-2-methyl-quinazolin-4(3H)-one analogs as representative examples.

Alkylation Reactions

Alkylation of the quinazolinone nucleus can occur at several positions, depending on the specific substrate and reaction conditions. While direct N-alkylation of the 3-amino group in this compound is not prominently described, studies on related quinazolinone systems provide insights into potential alkylation pathways. For instance, in the case of 2-mercapto-3-substituted quinazolin-4(3H)-ones, alkylation readily occurs at the sulfur atom to yield S-alkylated products.

In a study focused on 2-substituted quinazolin-4(3H)-ones with an amino group at the 8-position, derivatization was achieved through the introduction of chloroacetyl or chloropropionyl side chains at the 8-amino position, followed by reaction with various amines to yield the final N-alkylated products. nih.gov Although this example involves alkylation at a different position, it underscores the general principle of utilizing a reactive handle on the quinazolinone scaffold to introduce alkyl substituents. A similar two-step approach could potentially be applied to the 3-amino group of this compound, involving initial acylation with a haloacyl halide followed by nucleophilic substitution with an amine.

Biological Activity and Mechanistic Investigations of 3 Amino 2 2 Methoxyphenyl Quinazolin 4 3h One and Its Derivatives

Anticancer and Antiproliferative Potentials

Research into the anticancer and antiproliferative properties of quinazolin-4(3H)-one derivatives has identified this class of compounds as a promising area for the development of new therapeutic agents. Many derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The core structure of quinazolinone is considered a "privileged" pharmacophore in cancer drug discovery. However, a detailed investigation into the specific anticancer and antiproliferative potential of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one is not extensively documented in publicly available research. The following sections will explore the target identification and cellular pathway modulation based on studies of closely related quinazolinone derivatives, as direct research on the specified compound is limited.

Target Identification and Kinase Inhibition Mechanisms

Kinase inhibition is a key mechanism through which many anticancer agents exert their effects. The quinazolinone core has been identified as an effective scaffold for the design of kinase inhibitors. Investigations into a series of quinazolin-4(3H)-one derivatives have revealed their potential to inhibit multiple tyrosine protein kinases, which are crucial for cancer cell signaling and proliferation.

Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the epidermal growth factor receptor family and is overexpressed in several types of cancer, particularly breast cancer. Inhibition of HER2 is a validated therapeutic strategy. Research on quinazolin-4(3H)-one derivatives has identified compounds with potent HER2 inhibitory activity. For example, a specific quinazolinone hydrazide derivative demonstrated excellent inhibitory activity against HER2, comparable to the positive control lapatinib. Molecular docking analyses have indicated that these compounds can act as either ATP non-competitive type-II inhibitors or ATP competitive type-I inhibitors of HER2. Direct evidence of HER2 modulation by this compound has not been specifically reported.

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and several approved drugs are EGFR inhibitors with a quinazoline (B50416) core. Numerous quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit excellent EGFR inhibitory activity. Some derivatives have displayed inhibitory activity comparable to the standard drug erlotinib. Molecular docking studies suggest that these compounds can act as ATP competitive type-I inhibitors of the EGFR kinase enzyme. While the broader class of quinazolinones is known for EGFR inhibition, specific data on the EGFR inhibitory potential of this compound is not available in the current body of scientific literature.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Targeting VEGFR2 is a key strategy in cancer treatment. Novel quinazoline-containing compounds have been designed and synthesized as potential VEGFR2 inhibitors. For example, a novel quinazoline-containing 1,2,3-triazole compound has demonstrated promise as a VEGFR2 inhibitor. Additionally, a series of 3-phenylquinazolin-2,4(1H,3H)-diones have been reported as dual VEGFR-2/c-Met tyrosine kinase inhibitors. However, there is no specific information available regarding the interaction of this compound with VEGFR2.

Cellular Pathway Modulation in Cancer Models

The anticancer effects of quinazolinone derivatives are often the result of their ability to modulate various cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. For instance, some quinazolinone Schiff base derivatives have been shown to induce apoptotic cell death in breast cancer cells by causing the release of cytochrome c from the mitochondria, which in turn activates caspases 9 and 3/7. These compounds were also found to induce apoptosis through the extrinsic pathway involving caspase-8 and the inhibition of NF-κB translocation. Other quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit histone deacetylase and phosphoinositide 3-kinase mediated signaling pathways. While these findings highlight the potential of the quinazolinone scaffold to modulate key cancer-related pathways, specific studies on the cellular pathway modulation by this compound in cancer models are not documented in the available literature.

Data Tables

Due to the absence of specific research data for this compound in the reviewed literature, data tables for its specific biological activities cannot be generated.

Induction of Apoptosis Pathways

Quinazolinone derivatives have been recognized for their potential to induce programmed cell death, or apoptosis, in cancer cells, which is a critical mechanism for halting tumor progression. nih.gov The induction of apoptosis by these compounds can occur through various cellular signaling cascades.

Research into the broader class of quinazolines indicates their role as potent activators of caspases, which are key effector enzymes in the apoptotic process. jofamericanscience.org The activation of initiator and effector caspases in a sequential cascade is a central event in the execution of apoptosis. jofamericanscience.org Novel heterocyclic compounds based on the quinazoline scaffold are considered promising agents that can trigger this cascade. jofamericanscience.org

While specific studies on the apoptotic pathways induced by this compound are not extensively detailed in the available literature, related compounds have shown pro-apoptotic effects. For instance, some quinazolinone derivatives have been found to induce apoptosis and modulate the activity of antioxidant enzymes in cancer cell lines.

The structural features of this compound, particularly the substitution pattern on the quinazolinone core, are believed to be crucial for its interaction with biological targets that regulate apoptosis. The methoxy (B1213986) group on the phenyl ring may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to engage with apoptotic machinery. Further investigations are necessary to elucidate the specific molecular targets and signaling pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, that are modulated by this particular compound to execute apoptosis.

Anti-inflammatory and Analgesic Properties

The quinazolinone scaffold has been a fruitful source of compounds with significant anti-inflammatory and analgesic activities. nih.govnih.gov Various derivatives have been synthesized and evaluated for their ability to alleviate inflammation and pain.

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to modulate key pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Studies on related compounds, such as 3-(substituted-phenyl)-2-substituted-amino-quinazolin-4(3H)-ones, have demonstrated potent anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac (B195802). nih.govnih.govnih.gov The in vitro anti-inflammatory activity of quinazolinone derivatives has also been assessed through methods such as the inhibition of protein denaturation. chemmethod.com

The following table presents hypothetical data on the in vitro anti-inflammatory activity of a representative quinazolinone derivative, illustrating its potential to inhibit protein denaturation, a marker of anti-inflammatory efficacy.

| Compound Concentration (µg/mL) | Percent Inhibition of Protein Denaturation |

| 25 | 45% |

| 50 | 62% |

| 100 | 78% |

| 200 | 91% |

| Diclofenac (100 µg/mL) | 85% |

Note: This data is illustrative and does not represent experimentally verified results for this compound.

The analgesic properties of quinazolinone derivatives are closely linked to their anti-inflammatory effects, as the reduction of inflammation often leads to a decrease in pain. The mechanism of analgesia is believed to involve both peripheral and central actions. Peripherally, the inhibition of prostaglandin (B15479496) synthesis at the site of inflammation reduces the sensitization of nociceptors (pain receptors).

Studies on various 2- and 3-substituted quinazolin-4(3H)-ones have reported significant analgesic activity in animal models. ajol.infomediresonline.orgresearchgate.net For example, certain derivatives have shown potent analgesic effects in tail-flick and acetic acid-induced writhing tests. ajol.infomediresonline.org The analgesic efficacy is often compared to standard drugs like diclofenac sodium. ajol.info The specific interactions of this compound with central nervous system targets that modulate pain perception remain an area for further investigation.

Other Noteworthy Bioactivities

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Beyond its more commonly cited applications, derivatives of this heterocyclic system, including those related to this compound, have been investigated for a variety of other significant biological effects. These explorations span anticonvulsant, antiviral, central nervous system, antimalarial, and DNA-interactive properties, highlighting the versatility of this chemical framework in the quest for novel therapeutic agents.

Anticonvulsant Activity Studies

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov The quinazolin-4(3H)-one ring system has been a focus of this research, inspired by the sedative-hypnotic properties of early derivatives like methaqualone. nih.govmdpi.com Subsequent research has aimed to design analogues with potent anticonvulsant activity while minimizing toxicity. nih.gov

Studies have shown that modifications at the 2 and 3 positions of the quinazolinone core are crucial for anticonvulsant potency. mdpi.com Researchers have synthesized various series of 2,3-disubstituted quinazolin-4(3H)-one derivatives and evaluated their activity using standard preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. mdpi.comresearchgate.net The MES test is a model for generalized tonic-clonic seizures, while the sc-PTZ test is a model for absence seizures.

In one study, novel 3-amino 2-phenyl quinazolinones were synthesized and evaluated using the MES method in albino mice, with phenytoin (B1677684) as a standard reference drug. Several of the synthesized compounds demonstrated significant anticonvulsant activity, with one compound, designated A-1, showing the highest level of activity. researchgate.net Another investigation into 2,3-disubstituted quinazolin-4(3H)-ones found that certain derivatives provided notable protection in both MES and sc-PTZ seizure tests, with activity comparable to reference drugs like phenytoin and ethosuximide. nih.gov For instance, one derivative provided protection in the MES test at a dose of 30 mg/kg and in the sc-PTZ test at a dose of 100 mg/kg. nih.gov These findings underscore the potential of the quinazolinone scaffold in developing new therapeutic options for epilepsy. researchgate.net

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 3-Amino 2-phenyl quinazolinones | Maximal Electroshock (MES) | Compound A-1 showed the highest activity, comparable to standard prescription medications. | researchgate.net |

| 2,3-disubstituted quinazolin-4(3H)-ones | MES and sc-PTZ | One derivative (compound 34) showed protection in MES at 30 mg/kg and in sc-PTZ at 100 mg/kg. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizure model | Synthesized compounds were evaluated as potential positive allosteric modulators of the GABAA receptor and inhibitors of carbonic anhydrase II. | mdpi.com |

Antiviral Properties, Including Anti-HIV Research

The versatility of the quinazolin-4(3H)-one structure extends to antiviral applications, with derivatives being investigated against a range of viruses, including Human Immunodeficiency Virus (HIV). hakon-art.com While the antiviral activity of quinazolines against HIV is a relatively less explored area, some studies have yielded promising initial results. hakon-art.com

In one such study, novel 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized by condensing 2-substituted benzo nih.govresearchgate.netoxazine-4-ones with the antimalarial drug primaquine. hakon-art.com These compounds were then screened for their in vitro antiviral activity against HIV-1 (IIIB strain) in MT-4 cells. Among the tested compounds, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one demonstrated the ability to inhibit HIV-1 replication, affording 15% maximum protection in acutely infected cells at sub-toxic concentrations. hakon-art.com

More recently, the potent antiviral effects of 2-aminoquinazolin-4-(3H)-one derivatives have been reported against coronaviruses. One study identified a derivative with significant activity against SARS-CoV-2 (IC₅₀ = 0.23 μM) with no associated cytotoxicity. nih.gov Further optimization led to the synthesis of N-substituted derivatives with improved pharmacokinetic properties that retained potent inhibitory activity against the virus. nih.gov Other research has explored 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which were found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com One specific compound from this series was suggested to inhibit virus proliferation by inducing the up-regulation of pathogenesis-related proteins in the host. mdpi.com

| Compound Derivative | Virus Target | Key Findings | Reference |

|---|---|---|---|

| 6-bromo-3-(4-(6-methoxyquinolin- 8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one | HIV-1 (IIIB) | Inhibited viral replication with 15% maximum protection in acutely infected MT-4 cells. | hakon-art.com |

| 2-aminoquinazolin-4-(3H)-one derivative | SARS-CoV-2 | Showed significant activity with an IC₅₀ of 0.23 μM and no cytotoxicity. | nih.gov |

| 2-Methylquinaozlin-4(3H)-one | Influenza A Virus (H1N1) | Demonstrated significant antiviral activity in vitro with an IC₅₀ of 23.8 μg/mL. | mdpi.com |

| 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinones | Tobacco Mosaic Virus (TMV) | Displayed moderate to good antiviral activity. | mdpi.com |

Central Nervous System (CNS) Activity Profiles

Derivatives of quinazolin-4(3H)-one are well-known for their effects on the central nervous system (CNS), a characteristic that has driven extensive research. nih.gov The initial discovery of methaqualone's sedative and hypnotic properties established the quinazolinone nucleus as a privileged scaffold for CNS-acting drugs. mdpi.com This has led to the development of numerous analogues with a range of activities, including CNS depressant, anticonvulsant, and analgesic effects. nih.govnii.ac.jp

The development of drugs targeting the CNS requires a delicate balance of physicochemical properties to ensure permeability across the blood-brain barrier (BBB). unifi.it The structural modifications on the quinazolinone ring, particularly at positions 2 and 3, play a significant role in modulating these properties and the resulting pharmacological profile. mdpi.com For example, molecular design studies have focused on creating 2-phenyl- and 2-benzyl derivatives of 4(3H)-quinazolinone with potential analgesic activity through interactions with nociceptive and dopamine (B1211576) receptors. nii.ac.jp

The mechanism of CNS activity for many quinazolinone derivatives is linked to their ability to act as positive allosteric modulators of GABAᴀ receptors, similar to benzodiazepines and barbiturates. mdpi.com This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to CNS depression. Research continues to explore the structure-activity relationships of these compounds to refine their CNS activity profiles for various therapeutic applications.

Antimalarial Investigations

The global challenge of drug-resistant malaria necessitates the discovery of new and effective antimalarial agents. nih.gov The quinazolin-4(3H)-one scaffold has emerged as a promising framework in this area, partly inspired by the structure of febrifugine, a natural alkaloid with potent antimalarial properties isolated from the plant Dichroa febrifuga. nih.govlongdom.org

Researchers have designed and synthesized various series of 2,3-disubstituted-4(3H)-quinazolinones and evaluated their in vivo antimalarial activity against parasites such as Plasmodium berghei in murine models. nih.govlongdom.org In one study, a series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized based on the structural features of febrifugine. The results indicated that all of the 2,3-disubstituted derivatives were active in the P. berghei test, with the most effective compound producing 100% cures at a 50 mg/kg dose. nih.gov

Another study focused on 3-aryl-2-styryl substituted-4(3H)-quinazolinones. nih.gov Two compounds from this series demonstrated significant antimalarial activity against Plasmodium berghei ANKA, showing chemosuppression of 70.01% and 74.18%, respectively. nih.gov These investigations highlight that the 4(3H)-quinazolinone core is a viable starting point for developing lead compounds for new antimalarial drugs. longdom.org

| Compound Series | Parasite Target | Key Findings | Reference |

|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-ones (Febrifugine-based) | Plasmodium berghei | The most effective compound (5a) produced 100% cures at a 50 mg/kg dose. | nih.gov |

| 3-aryl-2-styryl substituted-4(3H)-quinazolinones | Plasmodium berghei ANKA | Compounds 8 and 10 showed percent suppression of 70.01% and 74.18%, respectively. | nih.gov |

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones | Plasmodium berghei | Four of the six synthesized compounds exhibited activity against the parasite. |

DNA Photo-Disruptive Activities and Molecular Interactions

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. Certain quinazolinone derivatives have been found to exhibit DNA photo-disruptive capabilities, meaning they can induce DNA damage upon irradiation with light. This property opens avenues for their potential use in photochemotherapy or photodynamic therapy. mdpi.comresearchgate.net

A study focused on 3-amino-2-methyl-quinazolin-4(3H)-ones investigated their ability to act as photosensitizers and damage plasmid DNA upon irradiation with UVA (365 nm) and UVB (312 nm) light. mdpi.comresearchgate.net The results showed that the substitution pattern on the quinazolinone ring significantly influences this activity. Eight of the eleven synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones were found to be photo-active towards plasmid DNA under UVB irradiation, while four were active under UVA light. mdpi.com

Further functionalization of the 3-amino group was shown to either enhance or diminish this photo-activity. For example, converting the 3-amino group to an acetamide (B32628) in the 6-nitro derivative retained activity under both UVB and UVA, whereas the 6-bromo acetamide was only active under UVB. mdpi.com Interestingly, the synthesis of 3-arylamido-6-nitro compounds resulted in extraordinary photo-disruptive activity, even at very low concentrations (1μM), which was an enhancement compared to the parent 3-amino-2-methyl-6-nitro-quinazolinone. mdpi.com Molecular docking studies supported these findings, indicating a satisfactory binding affinity to DNA that correlated with the observed photo-activity. mdpi.com This research demonstrates the potential to "turn on" or "turn off" the photosensitizing properties of quinazolinone derivatives through specific structural modifications. researchgate.net

Structure Activity Relationship Sar Studies for 3 Amino 2 2 Methoxyphenyl Quinazolin 4 3h One Derivatives

Influence of Substituents at Position 2 on Bioactivity

Position 2 of the quinazolinone ring is a critical determinant of the molecule's interaction with biological targets. The 2-methoxyphenyl group in the parent compound serves as a key structural motif, and its modification can significantly alter the pharmacological properties.

Research has shown that the nature of the aryl group at position 2 plays a pivotal role in the antiproliferative activity of quinazolinone derivatives. For instance, a compound bearing a 2-methoxyphenyl substitution, in conjunction with a basic side chain, has demonstrated a noteworthy profile against a majority of tested cancer cell lines. The methoxy (B1213986) group itself appears to be crucial for this activity, as its demethylation to a hydroxyl group leads to a significant reduction in antiproliferative effects.

In the context of antioxidant activity, the substitution pattern on the 2-phenyl ring is also of high importance. For 2-phenylquinazolin-4(3H)-ones to exhibit antioxidant properties, the presence of at least one hydroxyl group, in addition to a methoxy substituent on the phenyl ring, is often required. This suggests that for derivatives of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one, the introduction of hydroxyl groups on the 2-methoxyphenyl ring could enhance their antioxidant potential.

Table 1: Influence of Substituents at Position 2 on Bioactivity

| Substituent at Position 2 | Observed Bioactivity | Key Findings |

|---|---|---|

| 2-Methoxyphenyl | Antiproliferative | The methoxy group is important for activity. |

| 2-Hydroxyphenyl | Reduced Antiproliferative | Demethylation of the methoxy group decreases activity. |

| 2-Hydroxyphenyl with additional -OH/-OCH3 | Antioxidant | Multiple hydroxyl and methoxy groups can confer antioxidant properties. |

| Other Aryl/Heterocyclic Groups | Varied | The nature of the substituent dictates the specific biological activity. |

Impact of Functionalization at the 3-Amino Position on Pharmacological Profiles

The 3-amino group of this compound is a prime site for chemical modification, offering a versatile handle to modulate the pharmacological profile of the parent compound. Functionalization of this amino group has been a widely explored strategy to generate derivatives with a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.

A common approach involves the condensation of the 3-amino group with various aldehydes and ketones to form Schiff bases. These derivatives have been shown to possess significant biological activities. For example, the reaction of 3-amino-2-arylquinazolin-4(3H)-ones with different aromatic aldehydes has yielded Schiff bases with notable antimicrobial activity. The nature of the substituent on the aldehyde-derived portion of the molecule can fine-tune the potency and spectrum of this activity.

Furthermore, the 3-amino group can be acylated or alkylated to introduce a variety of functional groups. These modifications can impact the lipophilicity, electronic distribution, and hydrogen bonding capacity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a 4-methoxyphenyl (B3050149) group at the 3-position of 2-substituted amino-quinazolin-4(3H)-ones has been associated with analgesic and anti-inflammatory activities.

Studies on 3-substituted quinazolinones have also highlighted their potential as anticonvulsant agents. The nature of the substituent at the 3-position is a critical factor in determining the anticonvulsant potency and neurotoxicity of these compounds.

Table 2: Impact of Functionalization at the 3-Amino Position on Pharmacological Profiles

| Functionalization at 3-Amino Position | Resulting Derivative | Observed Pharmacological Profile |

|---|---|---|

| Condensation with Aldehydes/Ketones | Schiff Bases | Antimicrobial, Analgesic, Anti-inflammatory |

| Acylation/Alkylation | N-Acyl/N-Alkyl Derivatives | Varied; can modulate lipophilicity and biological activity |

| Introduction of Aryl Groups | 3-(Aryl)amino Derivatives | Analgesic, Anti-inflammatory, Anticonvulsant |

Role of Substituents on the Benzene (B151609) Ring of the Quinazolinone Core (e.g., at positions 6, 7, 8)

It has been observed that the introduction of halogen atoms, such as iodine, at positions 6 and 8 of the quinazolinone ring can significantly enhance antimicrobial, particularly antibacterial, activity. This suggests that halogenated derivatives of this compound could be promising candidates for antimicrobial drug discovery.

The substitution pattern on the benzene ring can also influence other biological activities. For example, in the development of 2,6-disubstituted (3H)-quinazolin-4-ones as antipsychotic-like agents, the nature of the substituent at the 6-position was found to be a key determinant of activity. While this research was not on a 3-amino substituted quinazolinone, it underscores the general importance of substitution at this position for modulating central nervous system activity.

The specific placement of substituents is crucial. The electronic effects (electron-donating or electron-withdrawing) of the groups at positions 6, 7, and 8 can alter the electron density of the entire heterocyclic system, which in turn can affect its interaction with biological macromolecules.

Table 3: Role of Substituents on the Benzene Ring of the Quinazolinone Core

| Position of Substitution | Type of Substituent | Influence on Bioactivity |

|---|---|---|

| 6 and 8 | Halogen (e.g., Iodine) | Enhanced antimicrobial (antibacterial) activity. |

| 6 | Various | Can modulate CNS activity (as seen in related quinazolinones). |

| 6, 7, 8 | Electron-donating/withdrawing groups | Alters the electronic properties of the quinazolinone core, impacting various biological activities. |

Stereochemical Considerations and Their Biological Relevance (if applicable)

Based on the available scientific literature, significant research focusing on the stereochemical aspects of this compound and its derivatives, and the direct biological relevance of these stereoisomers, has not been a prominent area of investigation. The core structure of this compound does not possess inherent chiral centers. While the introduction of chiral substituents at any of the variable positions could lead to stereoisomers, dedicated studies comparing the biological activities of such enantiomers or diastereomers for this specific parent compound are not widely reported. Therefore, a detailed discussion on this aspect is not applicable at this time.

Computational and Theoretical Chemistry Applications in the Study of 3 Amino 2 2 Methoxyphenyl Quinazolin 4 3h One

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as quinazolinone derivatives, to the active site of a macromolecular target.

While specific docking studies on 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one are not extensively detailed in publicly available literature, numerous studies on structurally related quinazolinone derivatives have demonstrated their potential as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.

Computational simulations performed on various quinazolinone-based compounds reveal key interaction patterns within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). For instance, docking studies on quinazolinone-benzyl piperidine (B6355638) derivatives with EGFR have highlighted the importance of specific interactions. nih.gov The quinazoline (B50416) ring often engages in pi-alkyl interactions with hydrophobic residues such as Leucine (Leu) 694, Leucine (Leu) 820, Alanine (Ala) 719, and Valine (Val) 702. nih.gov Furthermore, hydrophobic interactions with residues like Arginine (Arg) 817, Threonine (Thr) 830, and Methionine (Met) 769 are common. nih.gov A related compound, 2-(2-methoxyphenyl)-8-nitroquinazolin-4(3H)-one, has been synthesized and evaluated as part of a broader effort to identify new kinase inhibitors. mdpi.com These computational models suggest that the 2-methoxyphenyl substituent of the target compound could orient itself within a hydrophobic pocket of the kinase active site, potentially forming favorable van der Waals and hydrophobic interactions that contribute to binding affinity.

| Compound Class | Target Kinase | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|

| Quinazolinone-benzyl piperidine | EGFR | Leu694, Val702, Ala719, Lys721, Leu820, Asp831 | Pi-Alkyl, Pi-Anion, Hydrophobic | nih.gov |

| 2-(methoxyphenyl) quinazolinones | Kinase Panel | Not specified | General kinase inhibition profile | mdpi.com |

The quinazolinone scaffold is not only explored for kinase inhibition but also for its ability to interact with other crucial biological macromolecules, including DNA. Molecular docking studies have been effectively used to understand these interactions, which can be pivotal for developing novel anticancer agents that act via DNA damage or replication inhibition.

A detailed study on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives demonstrated their interaction with a B-DNA dodecamer. mdpi.com The docking analysis was performed using AutoDock Vina, with the entire DNA molecule enclosed in the grid box to identify preferential binding sites. mdpi.com The results indicated satisfactory binding to DNA, which correlated with the compounds' experimentally observed photo-activity, suggesting that these molecules could act as DNA photo-cleavage agents. mdpi.comresearchgate.net

Beyond DNA, other macromolecules have also been investigated as potential targets. Docking studies have been performed with quinazolinone derivatives against the DNA binding site of Nuclear Factor κB (NF-κB), a transcription factor involved in inflammatory responses. nih.gov Key amino acid residues in NF-κB, such as Arg54, Tyr57, and Lys144, were identified as important for binding. nih.gov In other research, derivatives like 3-(2-hydroxy-3-methoxybenzylideneamino)-2-phenylquinazolin-4-(3H)-one were docked into a homology model of DNA Topoisomerase II, an enzyme critical for managing DNA topology during replication. globalresearchonline.net These studies collectively show the versatility of the quinazolinone scaffold and the power of computational docking to explore a wide range of potential biological targets.

| Compound Class | Macromolecular Target | Computational Method | Key Findings | Source |

|---|---|---|---|---|

| 3-amino-2-methyl-quinazolin-4(3H)-ones | B-DNA | AutoDock Vina | Satisfactory binding energy, correlation with DNA photo-cleavage activity. | mdpi.comresearchgate.net |

| General Quinazolinones | NF-κB (DNA binding site) | Not specified | Interaction with key residues like Arg54, Tyr57, Lys144. | nih.gov |

| 3-amino-2-phenyl-quinazolinone derivative | DNA Topoisomerase II | AUTODOCK4.2 | Predicted to dock in the vicinity of the active site. | globalresearchonline.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are invaluable for predicting the activity of novel molecules and for guiding the design of more potent analogs.

For the quinazolinone class of compounds, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to predict their inhibitory activity against targets like EGFR. These models require a dataset of compounds with known activities and a reliable method for aligning the 3D structures, typically by superimposing them on a common core scaffold. The dataset is usually divided into a training set, for building the model, and a test set, for validating its predictive power. The quality of a QSAR model is assessed by statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²).

The true utility of 3D-QSAR models lies in their ability to generate contour maps that visualize the correlation between molecular properties (descriptors) and biological activity. These maps highlight regions around the aligned molecules where specific properties are predicted to either increase or decrease activity.

Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Fields: Blue contours mark areas where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.

Hydrophobic Fields: Yellow contours can represent regions where hydrophobic groups are favorable, while white contours show where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours may indicate favorable locations for H-bond donors, while magenta and red contours can show favorable locations for H-bond acceptors.

By analyzing these maps for a series of quinazolinone-based kinase inhibitors, researchers can gain a deep understanding of the structural requirements for potent biological activity. This information provides a rational basis for designing new derivatives, such as modifications to the 3-amino or 2-(2-methoxyphenyl) groups of the title compound, to achieve enhanced efficacy.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and stability of molecules. These calculations complement molecular docking and QSAR studies by providing a more detailed understanding of the intrinsic properties of the ligand itself.

For quinazolinone derivatives, DFT calculations are often performed to optimize the molecule's 3D geometry and to compute various electronic descriptors. sapub.org A common approach involves using the B3LYP functional with a basis set like 6-31g*, as has been applied to 3-amino-2-methyl-quinazolin-4(3H)-one derivatives. mdpi.com

Key properties derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the electronic properties and predict sites susceptible to electrophilic or nucleophilic attack.

These quantum chemical descriptors help rationalize the observed biological activities and the interactions predicted by molecular docking, providing a comprehensive, multi-faceted computational analysis of the compound's potential as a therapeutic agent. sapub.org

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule like this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule.

Geometry Optimization: Density Functional Theory (DFT) is a widely used quantum mechanical method for geometry optimization due to its balance of accuracy and computational cost. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). The optimization process would reveal the precise spatial arrangement of the atoms in this compound. For instance, the planarity of the quinazolinone ring system and the orientation of the 2-methoxyphenyl and amino groups relative to this ring would be determined.

Conformational Analysis: The presence of rotatable single bonds, such as the bond connecting the quinazolinone core to the 2-methoxyphenyl group and the C-N bond of the amino group, suggests that this compound can exist in multiple conformations. Conformational analysis is performed to identify the different stable conformers and to determine their relative energies. This is typically done by systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting conformation. The results of such an analysis would indicate the most likely shape of the molecule under different conditions.

Illustrative Optimized Geometry Parameters (Hypothetical Data)

| Parameter | Value |

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (C-N, quinazolinone ring) | ~1.38 Å |

| Bond Angle (N-C-N, quinazolinone ring) | ~120° |

| Dihedral Angle (Quinazolinone - Phenyl) | Variable (dependent on conformation) |

| Note: The values in this table are illustrative and represent typical ranges for similar molecular structures. Specific experimental or high-level computational data for this compound is required for precise values. |

Vibrational Spectroscopy Analysis (e.g., IR, Raman)

Vibrational spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental infrared (IR) and Raman spectra to aid in their interpretation.

For this compound, a frequency calculation would be performed on the optimized geometry using the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)). The output of this calculation provides a list of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental values.

The analysis of the calculated vibrational spectrum would allow for the assignment of specific spectral bands to the vibrations of particular functional groups within the molecule. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the quinazolinone ring, the N-H stretching of the amino group, and the C-H and C=C stretching vibrations of the aromatic rings could be precisely identified.

Illustrative Vibrational Frequencies (Hypotical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (amino group) | ~3400-3300 |

| C-H stretch (aromatic) | ~3100-3000 |

| C=O stretch (amide) | ~1680-1660 |

| C=N stretch (quinazolinone ring) | ~1620-1580 |

| C-O-C stretch (methoxy group) | ~1250-1200 |

| Note: The values in this table are illustrative and represent typical ranges for the specified functional groups. Specific experimental or high-level computational data for this compound is required for precise assignments. |

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment (excluding clinical data)

In the early stages of drug discovery, in silico methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential to be a drug-like molecule. These predictions help in prioritizing candidates for further experimental testing. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used for these assessments.

For this compound, a range of pharmacokinetic properties and drug-likeness parameters can be calculated using specialized software and web servers.

Pharmacokinetic Predictions:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential can be predicted.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are commonly made.

Metabolism: The potential for the compound to be a substrate or inhibitor of various cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is evaluated.

Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.

Drug-Likeness Assessment: Drug-likeness is often evaluated based on empirical rules that assess a molecule's structural properties to determine if it is similar to known drugs. The most famous of these is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Other rules, such as Veber's rules (related to rotatable bonds and polar surface area), are also considered.

Illustrative In Silico ADME and Drug-Likeness Predictions (Hypothetical Data)

| Property | Predicted Value |

| Molecular Weight | ~281.3 g/mol |

| logP | ~2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area (PSA) | ~70 Ų |

| Lipinski's Rule of Five | Compliant |

| Blood-Brain Barrier (BBB) Permeability | Low to Medium |

| Human Intestinal Absorption (HIA) | High |

| Note: The values in this table are illustrative and based on general expectations for a molecule with this structure. The actual values would need to be calculated using specific predictive models. |

Future Perspectives and Research Directions for the 3 Amino 2 2 Methoxyphenyl Quinazolin 4 3h One Chemical Space

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one and its analogues will increasingly focus on green and sustainable chemistry principles to minimize environmental impact, reduce reaction times, and improve yields. nih.gov Traditional synthetic methods often rely on harsh conditions, toxic solvents, and multi-step processes. manipal.edu Modern approaches offer cleaner, more efficient alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.govscispace.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.nettandfonline.com For the synthesis of the quinazolinone core, microwave-assisted methods have been successfully applied to key steps like cyclization, providing a rapid and energy-efficient route. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable pathway. Ultrasound-assisted synthesis can promote reactions at ambient temperature and pressure, often without the need for metal catalysts. nih.govrsc.org This method enhances mass transfer and reaction rates through acoustic cavitation, making it a facile and efficient approach for constructing the quinazolinone scaffold. nih.gov

Sustainable Catalysis and Solvents: A significant shift towards environmentally benign catalysts and solvents is anticipated. Research is focusing on:

Novel Catalysts: The development of magnetically recoverable catalysts, such as palladium nanoparticles, offers robust catalytic activity and allows for easy separation and recycling, enhancing cost-effectiveness and sustainability. rsc.org Iron-catalyzed cyclization reactions are also gaining traction as a low-cost and greener alternative. nih.gov

Green Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives is a key goal. Water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) are being explored as reaction media, aligning with the principles of green chemistry. rsc.orgijprajournal.com

These sustainable methodologies, summarized in the table below, represent the future of quinazolinone synthesis, promising more economical and ecologically responsible production of this compound and its derivatives.

| Methodology | Key Advantages | Representative Application |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption. nih.govscispace.com | Rapid cyclization of anthranilic acid derivatives. tandfonline.comnih.gov |

| Ultrasound-Assisted Synthesis | Fast reactions at ambient temperature, often catalyst-free. nih.govrsc.org | Condensation cyclization of o-aminobenzamides and aldehydes. rsc.org |

| Sustainable Catalysis | Use of recyclable (e.g., magnetic) or earth-abundant (e.g., iron) catalysts. nih.govrsc.org | Palladium-catalyzed multicomponent reactions. rsc.org |

| Green Solvents | Replacement of hazardous organic solvents with water, DES, etc. ijprajournal.com | Iron-catalyzed cyclization in aqueous media. nih.gov |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. rsc.org | One-pot synthesis of substituted quinazolines. ub.ac.id |

Diversification of the Compound Library for Broader Biological Screening

The primary points for modification on the scaffold include:

The 3-Amino Group: This position is a versatile handle for derivatization. It can be converted into various amides or Schiff bases, which can significantly alter the molecule's interaction with biological targets. mdpi.commdpi.com

The 2-(2-methoxyphenyl) Ring: The methoxy (B1213986) group and the phenyl ring itself offer multiple sites for substitution. Introducing different electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity. mdpi.com

The Quinazolinone Core: The benzene (B151609) ring of the quinazolinone system can be substituted at positions 6, 7, and 8. SAR studies have shown that substituents at these positions are critical for various biological activities, including anticancer and antimycobacterial effects. researchgate.net For example, introducing halogen or trifluoromethyl groups has been shown to enhance potency in certain contexts. researchgate.net

The goal of this diversification is to generate a library of compounds for screening against a wide range of biological targets, including enzymes, receptors, and nucleic acids. This strategy increases the probability of discovering novel lead compounds for various diseases, such as cancer, inflammatory disorders, and infectious diseases. harvard.edunih.gov

| Modification Position | Type of Modification | Potential Impact on Biological Activity |

| Position 3 (Amino Group) | Formation of amides, Schiff bases, heterocycles. mdpi.commdpi.com | Altered hydrogen bonding capacity; modulation of anticancer and anticonvulsant activity. |

| Position 2 (Aryl Ring) | Substitution on the phenyl ring (e.g., halogens, alkyl, alkoxy groups). mdpi.com | Modified steric and electronic properties; influences receptor binding and enzyme inhibition. slideshare.net |

| Positions 6, 7, 8 (Core) | Introduction of halogens, nitro, amino, or alkyl groups. researchgate.netresearchgate.net | Enhanced potency and selectivity; key for antimycobacterial and anticancer effects. researchgate.net |

| Molecular Hybridization | Linking to other bioactive scaffolds (e.g., triazole, oxadiazole). | Creation of multi-target agents; synergistic effects. slideshare.net |

Advanced Mechanistic Elucidation at the Molecular Level

A critical future direction is to move beyond preliminary biological screening to a deep, molecular-level understanding of how this compound and its derivatives exert their effects. This involves identifying their precise biological targets and elucidating the mechanism of action. The broader quinazolinone class is known to interact with a variety of enzymes, making this a fertile area for investigation.

Target Identification: The primary targets for many bioactive quinazolinones are protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and blocking its catalytic activity. Prominent kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). Future research should employ techniques like chemical proteomics and affinity-based assays to identify the specific kinases or other enzymes that are modulated by the title compound.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required. This includes:

Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric).

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level details of how the compound binds to its target protein, revealing key interactions that can be exploited for further optimization.

Molecular Docking: Computational docking studies can predict and rationalize the binding modes of new derivatives within the active site of a target, guiding the design of more potent inhibitors.

Beyond kinases, other potential targets for quinazolinones include enzymes like dihydrofolate reductase (DHFR), thymidylate synthase, and cyclooxygenase (COX), as well as non-enzyme targets like DNA. A comprehensive approach will be necessary to build a complete picture of the compound's molecular mechanism.

Design and Synthesis of Multi-Targeting Agents

This approach involves covalently linking the this compound core with another pharmacophore known to be active against a different, but complementary, biological target. This can lead to synergistic effects, improved efficacy, and a lower likelihood of developing drug resistance.

Examples of Hybridization Strategies:

Dual Kinase Inhibitors: Many cancers are driven by multiple signaling pathways. Hybrid molecules that inhibit two different kinases, such as EGFR and VEGFR or EGFR and BRAF, have been successfully designed. This dual action can block tumor growth and angiogenesis simultaneously.

Kinase and Tubulin Inhibitors: Combining a kinase inhibitor with a moiety that disrupts microtubule polymerization (a tubulin inhibitor) can attack cancer cells through two distinct mechanisms. slideshare.net

Hybrids with Other Heterocycles: Linking the quinazolinone core to other biologically active heterocycles like triazoles, oxadiazoles, or pyridines can generate novel compounds with unique, multi-target profiles against cancer, microbial infections, or inflammatory diseases. slideshare.net

The rational design of these hybrids requires a deep understanding of the structure-activity relationships of each pharmacophore and how they can be optimally linked to retain or enhance their individual activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for the this compound chemical space. These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the design-synthesize-test cycle and reducing the reliance on costly and time-consuming experimental screening.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the structural features of quinazolinone derivatives and their biological activity. These models can then be used to predict the potency of newly designed, unsynthesized compounds, helping to prioritize the most promising candidates for synthesis.

Molecular Docking: As mentioned previously, docking is a powerful tool for predicting how a ligand will bind to a protein target. It allows for the virtual screening of large libraries of potential derivatives against a specific target, identifying those with the best predicted binding affinity and interaction profile. This helps in understanding the binding mechanism and designing molecules with improved target engagement.

In Silico ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties. AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties.

De Novo Drug Design: Advanced generative models, a subset of AI, can design entirely new molecules from scratch that are optimized to have desired properties, such as high potency against a specific target and favorable ADMET profiles.

By embracing these in silico techniques, future research can more intelligently and efficiently navigate the chemical space around this compound, leading to the faster discovery of potent and selective drug candidates.

Q & A

Q. What are the optimized synthetic methods for 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one, and how do microwave-assisted techniques compare to conventional heating?

Microwave irradiation significantly enhances synthesis efficiency. For structurally similar 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, microwave methods (800 W, 5 minutes) achieved 87% yield versus 79% via conventional reflux (10 hours) . Key steps include:

- Nucleophilic attack : Hydrazine hydrate reacts with the lactam carbonyl of the intermediate 2-(2-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one to form the quinazolinone core.

- Reaction optimization : Microwave conditions reduce side reactions and improve purity by minimizing thermal degradation.

- Validation : Confirm product identity via melting point, IR (C=O, C=N, N-H stretches), and NMR (aromatic proton integration, methoxy group resonance at δ ~3.8 ppm) .

Q. How can researchers validate the structural integrity of this compound?

Use a multi-technique approach:

- IR spectroscopy : Identify characteristic peaks for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and N-H (~3300 cm⁻¹) .

- 1H/13C NMR : Confirm methoxy group integration (δ 3.8–4.0 ppm for 1H; δ ~55 ppm for 13C) and aromatic proton splitting patterns .

- Mass spectrometry : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with the quinazolinone scaffold.

Q. What solvents and catalysts are optimal for synthesizing quinazolin-4(3H)-one derivatives?

Pyridine is often used as a base and solvent for cyclization steps due to its ability to stabilize intermediates via hydrogen bonding. For methoxy-substituted derivatives, polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates . Catalytic HCl or acetic acid accelerates ring closure in hydrazine-mediated syntheses .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy vs. chloro) influence the biological activity of quinazolin-4(3H)-one derivatives?

Methoxy groups enhance electron density, potentially improving binding to hydrophobic enzyme pockets. For example: